4-Cyanocyclohex-3-enecarboxylic acid is an organic compound characterized by its unique molecular structure, which includes a cyano group and a carboxylic acid functional group. The compound has the molecular formula and is classified under carboxylic acids and nitriles. It is recognized for its potential applications in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which lists detailed information about its properties and classifications. The compound's CAS number is 45084741, which is a unique identifier used to provide precise information about chemical substances.
4-Cyanocyclohex-3-enecarboxylic acid falls under the following classifications:
The synthesis of 4-Cyanocyclohex-3-enecarboxylic acid can be achieved through various methods, primarily involving cyclization reactions and functional group transformations. One common approach involves the reaction of cyclohexene derivatives with cyanogen bromide or other cyanating agents under controlled conditions.
The molecular structure of 4-Cyanocyclohex-3-enecarboxylic acid features a cyclohexene ring with a carboxylic acid group (-COOH) and a cyano group (-CN) attached at the 4-position relative to the double bond.
4-Cyanocyclohex-3-enecarboxylic acid can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions to proceed efficiently. For instance, esterification typically requires an acid catalyst, while reduction may involve hydrogenation over a metal catalyst.
The mechanism of action for 4-Cyanocyclohex-3-enecarboxylic acid primarily involves its reactivity due to the presence of both the carboxylic acid and cyano groups.
Kinetic studies on these reactions reveal insights into activation energies and reaction rates, which are essential for optimizing synthetic pathways.
4-Cyanocyclohex-3-enecarboxylic acid finds applications in various scientific fields:
Shikimic acid serves as the primary biosynthetic precursor for cyclohexanecarboxylate derivatives across diverse biological systems. This seven-carbon metabolite, derived from the condensation of phosphoenolpyruvate and erythrose-4-phosphate in the shikimate pathway, undergoes extensive enzymatic remodeling to form the cyclohexanecarboxylic acid (CHC) skeleton [2] [3]. In microorganisms like Streptomyces collinus and Alicyclobacillus acidocaldarius, isotopic labeling experiments with 13C- and 2H-labeled shikimic acid have demonstrated that the entire carbon backbone of shikimate (C1-C7) is incorporated intact into cyclohexanecarboxylic acid without aromatic intermediation [1] [2]. The transformation proceeds through 1-cyclohexenecarboxylic acid as a key intermediate, maintaining the structural fidelity of the cyclohexane ring throughout the enzymatic cascade [2].
This metabolic route represents a divergent branch from the primary shikimate pathway that typically produces aromatic amino acids. Crucially, the pathway branches prior to the formation of enolpyruvylshikimate-3-phosphate, either at shikimate or shikimate-3-phosphate [1]. The conservation of this pathway across phylogenetically diverse organisms—from thermophilic bacteria to antibiotic-producing Streptomyces—highlights its fundamental role in alicyclic metabolism [2] [8]. The enzymatic conversion effectively achieves a biological deoxygenation process that transforms the cyclohexene scaffold of shikimate into functionalized cyclohexane derivatives essential for secondary metabolite production, including potential precursors to 4-cyanocyclohex-3-enecarboxylic acid [1] [3].
Table 1: Shikimic Acid Conversion to Cyclohexanecarboxylate Derivatives in Model Microorganisms
| Organism | Key Intermediate | Final Product | Label Retention from Shikimate |
|---|---|---|---|
| S. collinus | 1-Cyclohexenecarboxylic acid | Ansatrienin A moiety | 100% carbon backbone retention |
| A. acidocaldarius | 3-Hydroxycyclohexanecarboxylic acid | ω-Cyclohexyl fatty acids | Deuterium retention at specific positions |
| Rhodopseudomonas palustris | Cyclohex-1-ene-1-carboxyl-CoA | Pimelyl-CoA | Pathway convergence with aromatic degradation |
The enzymatic conversion of shikimic acid to cyclohexanecarboxylic acid involves precise stereochemical control during deoxygenation steps. Research reveals a series of alternating dehydrations and double bond reductions arranged to prevent aromatization of the cyclohexane ring [1] [2]. Crucially, the initial 1,4-conjugate elimination of water from shikimic acid occurs in an anti fashion, removing the pro-6S hydrogen to yield 3,4-didehydroshikimic acid (57) [1] [2]. This step mirrors the stereochemistry observed in the conversion of 5-enolpyruvylshikimate-3-phosphate to chorismate but operates through distinct enzymatic machinery.
Further transformations involve regioselective reductions and dehydrations:
The final reduction step exhibits anti addition of hydrogen across the double bond of 1-cyclohexenylcarbonyl-CoA, mediated by enoyl-CoA reductase with identical stereochemistry across all Δ1-double bond reductions in the pathway [1] [2]. This enzymatic cascade maintains the ring's alicyclic character while introducing functional handles for downstream modifications—essential for generating precursors like 3-cyclohexene-1-carboxylic acid that can undergo nitrile incorporation at the C4 position to form 4-cyanocyclohex-3-enecarboxylic acid [4] [6].
Table 2: Key Enzymatic Steps in Shikimate Deoxygenation Pathway
| Enzymatic Reaction | Stereochemical Outcome | Cofactor Requirement | Product |
|---|---|---|---|
| Anti-1,4-conjugate elimination | Removal of pro-6S hydrogen | None | 3,4-Didehydroshikimic acid (57) |
| Dehydration of 5-hydroxycyclohex-1-enecarboxylate | anti proton elimination | None | 2-Cyclohexenecarboxylic acid (62) |
| Isomerization to 1-cyclohexenecarboxylate | Suprafacial 1,3-allylic shift | None | (1S)-1-Cyclohexenylcarbonyl-CoA |
| Double bond reduction | anti hydrogen addition | NADPH | Cyclohexanecarboxyl-CoA (56) |
Microbial systems exhibit extraordinary stereoselectivity in the biosynthesis and processing of cyclohexene carboxylates, particularly at prochiral centers critical for pharmaceutical applications. The enzymatic resolution of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) exemplifies this precision, where microbial hydrolases distinguish between enantiomers with minimal steric differentiation [4]. Acinetobacter sp. JNU9335 achieves this through esterase activity with enantiomeric ratio (E) values exceeding 200, preferentially hydrolyzing the (S)-enantiomer to yield (>99% ee) (S)-3-cyclohexene-1-carboxylic acid—a direct precursor to 4-cyanocyclohex-3-enecarboxylic acid derivatives [4].
The genetic architecture of microbial degradation pathways further ensures stereochemical fidelity. In denitrifying bacteria like Aromatoleum sp. CIB, the bad-ali gene cluster encodes enzymes that process cyclohexanecarboxylate (CHC) through CoA-activated intermediates while preserving stereochemical integrity [8]. Expression of these genes is regulated by the BadR transcriptional repressor, which recognizes CHC-CoA as an effector and binds to the conserved operator sequence (CAAN4TTG) [8]. This regulatory mechanism ensures coordinated expression of stereospecific enzymes only when substrates are present.
Engineering of synthetic catabolic modules demonstrates practical applications:
These microbial systems provide template mechanisms for chemoenzymatic synthesis of stereodefined 4-cyanocyclohex-3-enecarboxylic acid derivatives. The structural similarity between 3-cyclohexene-1-carboxylic acid and its 4-cyano derivative suggests analogous enzymatic processing could yield enantiopure pharmaceutical intermediates like those in Edoxaban synthesis [4] [6].
Table 3: Microbial Systems for Stereoselective Cyclohexene Carboxylate Processing
| Microbial System | Substrate | Enantioselectivity | Application Potential |
|---|---|---|---|
| Acinetobacter sp. JNU9335 | rac-Methyl 3-cyclohexene-1-carboxylate | >99% ee (S)-acid, E >200 | Production of (S)-3-cyclohexene-1-carboxylic acid for Edoxaban precursors |
| E. coli BioH mutants | rac-Methyl 3-cyclohexene-1-carboxylate | 70.9% eep, E=7.1 | Proof-of-concept for enzyme engineering approaches |
| Engineered bad-ali-aab module | Cyclohexanecarboxyl-CoA | Stereospecific β-oxidation | Bioremediation and chiral intermediate synthesis |
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0